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molecular formula C30H36N2O2 B8444404 N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No. B8444404
M. Wt: 456.6 g/mol
InChI Key: DVYASSBBADJRAS-UHFFFAOYSA-N
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Patent
US08198454B2

Procedure details

To a solution of N-[(4-dimethylaminophenyl)methyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide (29.9 g) in ethanol (300 mL) was added 4 mol/L-HCl/dioxane (17.5 mL) at 0° C. The precipitated white solid was collected by filtration and recrystallized from ethanol:water (2:3) to give N-[(4-dimethylaminophenyl)methyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride ½ hydrate (24.1 g). melting point: 146.9° C.

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:34])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][N:10]([C:25]2[CH:30]=[CH:29][C:28]([CH:31]([CH3:33])[CH3:32])=[CH:27][CH:26]=2)[C:11]([CH:13]2[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([O:23][CH3:24])[CH:21]=3)[CH2:16][CH2:15][CH2:14]2)=[O:12])=[CH:5][CH:4]=1.[ClH:35].O1CCOCC1>C(O)C>[ClH:35].[CH3:34][N:2]([CH3:1])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][N:10]([C:25]2[CH:26]=[CH:27][C:28]([CH:31]([CH3:32])[CH3:33])=[CH:29][CH:30]=2)[C:11]([CH:13]2[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([O:23][CH3:24])[CH:21]=3)[CH2:16][CH2:15][CH2:14]2)=[O:12])=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
29.9 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)CN(C(=O)C1CCCC2=CC=C(C=C12)OC)C1=CC=C(C=C1)C(C)C)C
Name
Quantity
17.5 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol:water (2:3)

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C1=CC=C(C=C1)CN(C(=O)C1CCCC2=CC=C(C=C12)OC)C1=CC=C(C=C1)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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